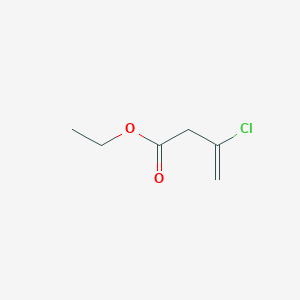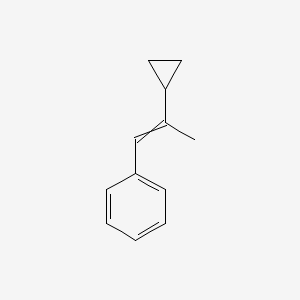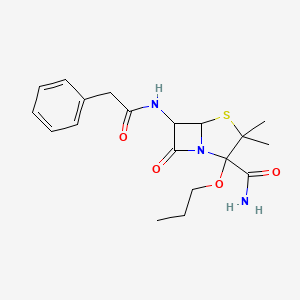
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Addition of the phenylacetamido group through acylation reactions.
- Incorporation of the propoxy group via etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
- Selection of cost-effective reagents and catalysts.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
“4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce amines or alcohols.
- Substitution reactions may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, the compound may have potential as a drug candidate. Its structure can be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may contribute to the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of “4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclic structures with functional groups such as carboxamides, phenylacetamido, and propoxy groups. Examples include:
- 4-Thia-1-azabicyclo(3.2.0)heptane derivatives with different substituents.
- Other bicyclic compounds with similar functional groups.
Uniqueness
The uniqueness of “4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” lies in its specific combination of functional groups and its bicyclic structure. This combination provides unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
22688-47-7 |
|---|---|
Fórmula molecular |
C19H25N3O4S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-2-propoxy-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide |
InChI |
InChI=1S/C19H25N3O4S/c1-4-10-26-19(17(20)25)18(2,3)27-16-14(15(24)22(16)19)21-13(23)11-12-8-6-5-7-9-12/h5-9,14,16H,4,10-11H2,1-3H3,(H2,20,25)(H,21,23) |
Clave InChI |
QVSVMVFOYYQALW-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1(C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




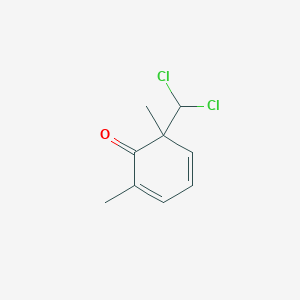
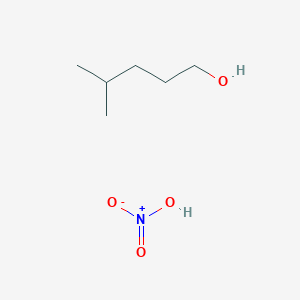

![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)



